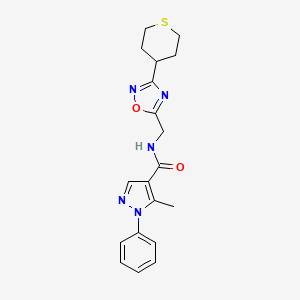

5-methyl-1-phenyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This involves the addition of tetrahydrothiopyran to the oxadiazole.

Conditions: Stirring in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods:

On an industrial scale, the synthesis would involve optimizing the reaction conditions for yield and purity, often employing continuous flow reactors, high-throughput screening for reagents and conditions, and purification techniques like crystallization or chromatography.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 5-methyl-1-phenyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide typically involves several steps:

Formation of the Pyrazole Ring

Reacting an appropriate ketone or aldehyde with hydrazine to form the pyrazole core.

Conditions: Refluxing in ethanol with a catalytic amount of acetic acid.

Attachment of the Phenyl Group

Introduction of a phenyl group via electrophilic substitution.

Conditions: Using phenyl magnesium bromide in an anhydrous environment.

Oxadiazole Formation

Cyclization reaction involving hydrazides and carboxylic acids.

Conditions: Heating under nitrogen atmosphere with a dehydrating agent like phosphorous oxychloride.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes:

Oxidation

The compound can undergo oxidation at the thiopyran ring to introduce sulfoxide or sulfone functionalities.

Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction

Reduction can target the pyrazole ring or the oxadiazole moiety.

Reagents: Lithium aluminum hydride, catalytic hydrogenation.

Substitution

Electrophilic and nucleophilic substitutions can occur primarily on the phenyl ring.

Conditions: Using alkyl halides or nucleophiles like amines.

Common Reagents and Conditions Used in These Reactions:

Oxidation: : Mild oxidizing agents like dimethyl sulfoxide or more potent ones like potassium permanganate.

Reduction: : Hydrides and hydrogen gas with appropriate catalysts.

Substitution: : Halides, acids, and bases under anhydrous conditions.

Major Products Formed from These Reactions:

Oxidation leads to sulfoxides and sulfones.

Reduction products vary based on the target but can include fully reduced pyrazole derivatives.

Substitution produces a range of functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Used in the study of heterocyclic chemistry and synthesis of complex molecules.

Serves as a precursor for other multifunctional compounds.

Biology

Potential use in the development of biochemical probes due to its multiple reactive sites.

Studies on the interaction with enzymes and receptors.

Medicine

Investigated for pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry

Used in the creation of advanced materials, such as polymers and resins, due to its stability and reactivity.

Wirkmechanismus

The compound's mechanism of action is defined by its ability to interact with molecular targets through its various functional groups.

Molecular Targets

Enzymes: Inhibition or activation through binding at active sites.

Receptors: Acting as agonists or antagonists, modulating biological pathways.

Pathways Involved

Metabolic pathways involving oxidation-reduction reactions.

Signal transduction pathways in cellular communication.

Vergleich Mit ähnlichen Verbindungen

5-methyl-1-phenyl-N-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide: : This compound differs in the substitution at the oxadiazole ring, leading to different chemical reactivity and biological activity.

1-(1-phenyl-1H-pyrazol-4-yl)-N-((tetrahydrothiopyran-4-yl)methyl)-1,2,4-oxadiazol-5-amine: : Variation in the position of functional groups that influences its applications and properties.

Highlighting Its Uniqueness

The combination of thiopyran, oxadiazole, and pyrazole in a single molecule is relatively rare, providing unique opportunities for scientific exploration.

The specific configuration and functional groups make it suitable for a wide range of chemical reactions and applications, distinguishing it from similar compounds.

Biologische Aktivität

5-methyl-1-phenyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its diverse heterocyclic structures, including pyrazole, oxadiazole, and thiopyran. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties and biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O2S with a molecular weight of 383.5 g/mol. The structure integrates multiple functional groups that contribute to its biological activity. The presence of the pyrazole and oxadiazole moieties is particularly noteworthy, as compounds containing these structures have been reported to exhibit various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O2S |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 2034519-10-1 |

Biological Activity Overview

The specific biological activity of this compound has not been fully elucidated; however, its structural components suggest promising pharmacological potential. Compounds with similar structures have demonstrated a range of biological activities:

- Antimicrobial Activity : Compounds containing pyrazole and oxadiazole have been reported to exhibit antimicrobial properties against various pathogens.

- Anticancer Activity : Some derivatives have shown effectiveness against cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Effects : The inhibition of specific enzymes related to inflammation has been observed in related compounds.

Case Studies and Research Findings

Research has indicated that compounds with similar structural features to this compound exhibit significant biological activity:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of thiazolopyridine derivatives, revealing that certain compounds displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . This indicates that compounds with similar heterocyclic structures may offer comparable antimicrobial properties.

Study 2: Anticancer Potential

Another study focused on the anticancer properties of pyrazole derivatives against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively . The mechanism often involves interactions with critical cellular targets such as DNA gyrase.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for advancing its clinical applications. Interaction studies are crucial for determining binding affinities and mechanisms of action.

Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-bromophenyl)-5-methylpyrazole | Contains bromine substituent on phenyl | Exhibits strong metal-binding properties |

| Trifluoromethyl oxadiazoles | Contains trifluoromethyl group | Increased lipophilicity and bioactivity |

| Tetrahydrobenzothiophene derivatives | Incorporates thiophene ring | Notable antibacterial and antiviral activities |

Eigenschaften

IUPAC Name |

5-methyl-1-phenyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-13-16(11-21-24(13)15-5-3-2-4-6-15)19(25)20-12-17-22-18(23-26-17)14-7-9-27-10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJVFETZQBRWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.